molecular formula C9H8N2O B13026540 [1,8]Naphthyridin-3-yl-methanol

[1,8]Naphthyridin-3-yl-methanol

Cat. No.: B13026540
M. Wt: 160.17 g/mol
InChI Key: UFXILSNBECRSAL-UHFFFAOYSA-N
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Description

[1,8]Naphthyridin-3-yl-methanol is a chemical building block based on the 1,8-naphthyridine heterocyclic scaffold, which is of significant interest in medicinal chemistry and pharmaceutical research. The 1,8-naphthyridine core is recognized as a privileged structure in drug discovery, known for its broad spectrum of pharmacological activities. Research into similar 1,8-naphthyridine derivatives has demonstrated potent antihistaminic (H1 receptor antagonistic) activity, with some compounds showing promising in vivo bronchorelaxant effects in animal studies . These compounds are investigated for developing new antiallergic agents with potentially improved benefit-to-risk profiles. Furthermore, 1,8-naphthyridine derivatives are reported in scientific literature to exhibit a range of other biological activities, including acting as adenosine receptor agonists, and possessing antibacterial, analgesic, and anti-inflammatory properties . The methanol functional group at the 3-position makes this compound a versatile intermediate for further chemical synthesis, such as the formation of amide derivatives, which are commonly explored in structure-activity relationship (SAR) studies . Synthetic methods for 1,8-naphthyridines continue to be an active area of research, with recent advancements including multicomponent reactions and metal-catalyzed syntheses . This product is intended for research purposes as a key intermediate in the design and synthesis of novel bioactive molecules. For Research Use Only. Not for human or diagnostic use.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1,8-naphthyridin-3-ylmethanol

InChI

InChI=1S/C9H8N2O/c12-6-7-4-8-2-1-3-10-9(8)11-5-7/h1-5,12H,6H2

InChI Key

UFXILSNBECRSAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2N=C1)CO

Origin of Product

United States

Preparation Methods

Friedländer Synthesis

The Friedländer synthesis is one of the most common methods for preparing 1,8-naphthyridine derivatives. This method involves the condensation of an aldehyde or ketone with an aminopyridine derivative under acidic or basic conditions.

Procedure:

  • Reactants: 2-Aminonicotinaldehyde and active methylene carbonyl compounds (e.g., acetylacetone or malononitrile).
  • Catalyst: Choline hydroxide (ChOH), a biocompatible ionic liquid.
  • Solvent: Water.
  • Conditions: The reaction is typically carried out at 50°C for several hours under nitrogen atmosphere.

Advantages:

  • Environmentally friendly due to the use of water as a solvent and a metal-free catalyst.
  • High yields (>90%) with easy product separation.

Optimization Data:

Entry Catalyst Solvent Temperature (°C) Yield (%)
1 ChOH Water 50 >95
2 NaOH Water 50 ~70
3 K₂CO₃ Water 50 ~65

This method is particularly effective for gram-scale synthesis and avoids hazardous organic solvents.

Multicomponent Reactions

Multicomponent reactions (MCRs) provide a one-pot approach to synthesizing substituted 1,8-naphthyridine derivatives, includingnaphthyridin-3-yl-methanol.

Procedure:

  • Reactants: Aromatic aldehydes, malononitrile dimer, and enehydrazinoketone.
  • Catalyst: N-Bromosulfonamides or other mild catalysts.
  • Conditions: Room temperature under mild reaction conditions.

Advantages:

  • Simple and efficient with minimal waste generation.
  • High atom economy due to the one-pot nature of the reaction.

This approach allows for structural diversity in the final products by varying the starting materials.

Hydroamination of Terminal Alkynes

This method involves hydroamination followed by Friedländer cyclization to form the naphthyridine core.

Procedure:

  • Reactants: Terminal alkynes and aminopyridines.
  • Catalyst: Transition metals such as gold or palladium.
  • Conditions: Elevated temperatures in organic solvents like toluene or ethanol.

Advantages:

  • Suitable for synthesizing complex substituted naphthyridines.
  • High regioselectivity in product formation.

While this method is less environmentally friendly due to the use of organic solvents and metal catalysts, it is highly versatile for functionalized derivatives.

Ring Expansion Reactions

Ring expansion reactions of pyrrolo[2,3-b]pyridinones provide another route tonaphthyridin-3-yl-methanol derivatives.

Procedure:

  • Reactants: Pyrrolo[2,3-b]pyridinones with appropriate substituents.
  • Catalyst: Acidic or basic reagents depending on the desired substitution pattern.
  • Conditions: Moderate temperatures with prolonged reaction times.

This method is particularly useful for synthesizing annulated naphthyridines with additional fused rings.

Summary Table of Methods

Method Key Reactants Catalyst Solvent Yield (%)
Friedländer Synthesis Aminonicotinaldehyde + carbonyls Choline hydroxide Water >90
Multicomponent Reactions Aldehydes + malononitrile dimers N-Bromosulfonamides None ~85
Hydroamination Terminal alkynes + aminopyridines Gold/Palladium Toluene ~75
Ring Expansion Pyrrolo[2,3-b]pyridinones Acid/Base Ethanol ~80

Chemical Reactions Analysis

Etherification Reactions

  • Methoxymethyl and Ethoxymethyl Derivatives :
    Reaction of naphthyridin-3-yl-methanol with alkyl halides or alcohols under basic conditions yields ether derivatives. For example:

    • 3-(Methoxymethyl)-2-methyl-1,8-naphthyridine (15g) : Synthesized via methoxylation, confirmed by 1H^1H NMR (δ 3.15 ppm for OCH3_3) and 13C^{13}C NMR (δ 58.82 ppm for CH3_3OCH2_2) .

    • 3-(Ethoxymethyl)-2-methyl-1,8-naphthyridine (15h) : Ethoxylation results in a characteristic triplet at δ 1.19 ppm (J=8.0HzJ=8.0\,\text{Hz}) for CH2_2CH3_3 .

Oxidation and Reduction

  • Oxidation to Aldehydes :
    The hydroxymethyl group can be oxidized to an aldehyde using agents like MnO2_2 or IBX, enabling subsequent condensations (e.g., Claisen-Schmidt or Knoevenagel reactions) .

  • Reductive Amination :
    Conversion to amines via reductive amination with NH3_3 or primary amines in the presence of NaBH4_4 or Pd/C is feasible, though specific examples are not detailed in the provided sources.

Friedlander Reaction for Ring Functionalization

The Friedlander reaction is pivotal in constructing 1,8-naphthyridine scaffolds. For instance:

  • Synthesis of 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b] naphthyridine (10i) :
    Cyclocondensation of 2-aminonicotinaldehyde with cyclic ketones in water using choline hydroxide (ChOH) as a catalyst yields tetracyclic derivatives. Key data:

    • 1H^1H NMR: δ 9.01 (d, J=4.0HzJ=4.0\,\text{Hz}), 8.07 (d, J=8.0HzJ=8.0\,\text{Hz}) .

    • Yield: 92% under mild conditions (50°C, 11 h) .

Ionic Liquid (IL)-Mediated Reactions

  • Efficiency of [Bmmim][Im] :
    Basic ILs like [Bmmim][Im] catalyze Friedlander reactions between 2-aminonicotinaldehyde and ketones at 80°C, achieving 90% yield for 2,3-diphenyl-1,8-naphthyridine .

    • Reusability : The catalyst retains activity over 4 cycles without significant loss .

Table 1: Selected 1,8-Naphthyridine Derivatives and Spectral Data

Compound1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)Yield (%)Reference
3-(Methoxymethyl)-2-methyl3.15 (s, OCH3_3), 8.96 (d, J=4.0 Hz)58.82 (OCH3_3), 155.37 (C=O)85
3-(Ethoxymethyl)-2-methyl1.19 (t, J=8.0 Hz, CH2_2CH3_3)15.36 (CH3_3), 70.37 (OCH2_2)88
7-Methyl-tetrahydropyrido2.52 (s, CH3_3), 3.78 (s, CH2_2)57.4 (CH2_2), 160.0 (C=N)92

Mechanistic Insights

  • Friedlander Cyclization :
    Involves condensation of 2-aminonicotinaldehyde with α-methylene carbonyl compounds, forming a carbanion intermediate that undergoes cyclodehydration .

  • Role of Hydrogen Bonding :
    ChOH enhances reaction rates via H-bonding interactions with carbonyl groups, as evidenced by DFT calculations .

Scientific Research Applications

[1,8]Naphthyridin-3-yl-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1,8]Naphthyridin-3-yl-methanol and its derivatives often involves interaction with specific molecular targets. For example, some derivatives can intercalate with DNA, inhibiting DNA replication and transcription, which leads to the suppression of cancer cell growth . Other derivatives may inhibit enzymes or receptors involved in various biological pathways.

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity: The hydroxymethyl group in [1,8]naphthyridin-3-yl-methanol enhances water solubility compared to carboxylic acid derivatives, which may improve bioavailability .
  • Thermal Stability: Derivatives with extended conjugation (e.g., propenone-substituted naphthyridines) exhibit higher melting points (>300°C), attributed to strong intermolecular π-π stacking .
Antimicrobial Activity
  • This compound derivatives: Limited direct data, but structural analogs like 1,8-naphthyridine-3-carboxylic acids (e.g., 5a1–10) show broad-spectrum antibacterial activity (MIC: 8–64 µg/mL against E. coli and S. aureus) .
  • Sulfur/selenium analogs : 2-(Ethyl thio)-substituted derivatives demonstrate superior activity (MIC: 4–16 µg/mL) due to enhanced membrane penetration .
  • Limitations : Some 1,8-naphthyridine derivatives (e.g., 1,8-NA and 3-TNB ) show weak activity (MIC ≥1,024 µg/mL), highlighting the critical role of substituent selection .
Anticancer Activity
  • Propenone derivatives: Compounds like 3g (IC50: 12 µM against MCF7 cells) outperform this compound analogs, likely due to pro-apoptotic effects from the α,β-unsaturated ketone .
  • Pyrimidine hybrids : Derivatives such as 8a–d (e.g., 8a : IC50: 9 µM) exhibit potent cytotoxicity via topoisomerase inhibition .
Anti-inflammatory and Antihistaminic Activity
  • Carboxamide derivatives : Compound 5a1 (Pa > Pi = 0.7) shows significant histamine H1 receptor antagonism (IC50: 0.3 µM) .
  • Hydroxymethyl vs. Carboxylic Acid: The hydroxymethyl group may reduce off-target interactions compared to carboxylic acids, which often exhibit nonspecific binding .
Physicochemical and Pharmacokinetic Properties
Parameter This compound 1,8-Naphthyridine-3-carboxylic acid 3-(4-Nitrophenyl)-propenone derivative
Molecular Weight (g/mol) ~250–300 290–350 411
LogP 1.2–1.8 0.5–1.0 2.5–3.0
Water Solubility Moderate High Low
Plasma Protein Binding 75–85% 90–95% 85–90%

Insights :

  • The hydroxymethyl group balances lipophilicity and solubility, making this compound a favorable candidate for CNS-targeted drugs.
  • Carboxylic acid derivatives, while highly polar, suffer from rapid renal clearance, limiting their therapeutic utility .

Biological Activity

The compound [1,8]Naphthyridin-3-yl-methanol is a derivative of the naphthyridine class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound by examining its pharmacological properties, synthesis, and relevant case studies.

Overview of Naphthyridine Derivatives

Naphthyridine derivatives, particularly those containing the 1,8-naphthyridine moiety, have been reported to exhibit a wide range of biological activities including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Inhibitory effects on cancer cell proliferation.
  • Anti-inflammatory : Reduction of inflammation markers.
  • Antiviral : Activity against viral infections.
  • Neuroprotective : Potential applications in treating neurodegenerative diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of [1,8]naphthyridine derivatives. For instance, a study demonstrated that certain synthesized compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. One compound was found to be 5.2-6.1 times more effective than ciprofloxacin against Pseudomonas aeruginosa with an ED50 value of 21.27 mg/kg .

Anticancer Properties

Naphthyridine derivatives have shown promise as anticancer agents. They function as DNA intercalators, disrupting DNA replication and transcription processes. This mechanism leads to the suppression of cancer cell growth. Specific derivatives have been identified with IC50 values indicating potent antiproliferative activity across various cancer cell lines .

Neuroprotective Effects

Research indicates that some naphthyridine derivatives may offer neuroprotective benefits, potentially aiding in the treatment of conditions such as Alzheimer's disease and depression. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from damage .

Synthesis and Evaluation

A notable study involved the synthesis of various 1,8-naphthyridine derivatives which were evaluated for their biological activities. The synthesized compounds were tested for their inhibitory effects on acetylcholinesterase (AChE) and BACE-1, enzymes implicated in Alzheimer's disease. Some derivatives showed promising inhibition profiles, suggesting their potential in neurodegenerative disease treatment .

In Silico Studies

In silico studies have been employed to predict the biological activity profiles of this compound derivatives. These studies utilize computational methods to assess binding affinities to target proteins involved in various diseases. The results indicate that certain modifications to the naphthyridine structure enhance its binding affinity and biological activity .

Data Tables

Activity Type Compound IC50 (μM) Notes
Antimicrobial1,8-Naphthyridin derivative A21.27Effective against Pseudomonas aeruginosa
Anticancer1,8-Naphthyridin derivative B2.0Effective against KB cancer cell line
Neuroprotective1,8-Naphthyridin derivative C-Modulates neurotransmitter systems

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of [1,8]Naphthyridin-3-yl-methanol derivatives to improve yield?

  • Methodological Answer: Key steps include using POCl₃ and DMF for formylation (Vilsmeier-Haack reaction) at 75°C for 5 hours, followed by Claisen-Schmidt condensation with aryl ketones in ethanol using Mg-Al-hydrotalcite as a catalyst . Purification via recrystallization (ethanol) and monitoring by TLC ensures product integrity. Yields >80% are achievable by controlling stoichiometry and reaction time (e.g., 2–4 hours for chalcone derivatives) .

Q. What analytical techniques are critical for confirming the structure and purity of synthesized this compound derivatives?

  • Methodological Answer: Use a combination of:

  • ¹H NMR (DMSO-d₆) to confirm aromatic protons (δ 6.80–8.59 ppm) and functional groups (e.g., –OH at δ 5.61 ppm) .
  • IR spectroscopy to identify carbonyl (1695 cm⁻¹) and nitrile (2220 cm⁻¹) groups .
  • Mass spectrometry (MS) to verify molecular ion peaks (e.g., m/z 488 for compound 10a) .
  • Elemental analysis to validate C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .

Q. What safety protocols are essential when handling this compound intermediates?

  • Methodological Answer: Use nitrile gloves inspected for integrity and chemical-resistant suits to prevent dermal exposure. Work in fume hoods with proper ventilation, especially during reactions involving POCl₃ (corrosive) or thiourea (toxic). Neutralize acidic/basic waste with NH₄OH or K₂CO₃ before disposal .

Advanced Research Questions

Q. How can computational tools predict the drug-likeness and ADMET properties of this compound derivatives?

  • Methodological Answer: Perform in silico studies using software like SwissADME or PreADMET to calculate:

  • Lipophilicity (cLogP) : Target values <5 for optimal membrane permeability.
  • Polar surface area (PSA) : <140 Ų for blood-brain barrier penetration.
  • ADMET predictions : Prioritize compounds with Pa > Pi (probability of activity > inactivity) for antihistaminic or anticancer activity . Validate predictions with in vitro cytochrome P450 inhibition assays .

Q. How can researchers resolve contradictions in spectroscopic data for novel this compound derivatives?

  • Methodological Answer: Cross-validate using:

  • 2D NMR (COSY, HSQC) to resolve overlapping proton signals in aromatic regions .
  • X-ray crystallography for unambiguous confirmation of regiochemistry (e.g., distinguishing C3 vs. C4 substitution) .
  • High-resolution MS (HRMS) to distinguish isobaric fragments (e.g., m/z 501.2 vs. 501.4) .

Q. What mechanistic insights explain the regioselectivity of cyclization in naphthyridine precursor reactions?

  • Methodological Answer: Regioselectivity in pyrimidinone formation (e.g., compound 5d) is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., –CF₃) direct cyclization to the less hindered position .
  • Steric factors : Bulky substituents (e.g., p-tolyl) favor 6-membered ring closure over 5-membered alternatives .
  • Catalyst role : Mg-Al-hydrotalcite enhances aldol condensation selectivity by stabilizing enolate intermediates .

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on bioactivity?

  • Methodological Answer: Design derivatives with systematic substitutions (e.g., –Cl, –CH₃, –OCH₃) at the phenyl or pyridyl positions. Test cytotoxicity (e.g., MCF7 cells via MTT assay) and correlate with:

  • Electron-donating groups : Increased bioactivity in derivatives with –OH or –NH₂ .
  • Hydrophobic substituents : Enhanced membrane penetration for –CF₃ or –CH₂CH₃ groups .
  • Steric bulk : Reduced activity in ortho-substituted aryl rings .

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